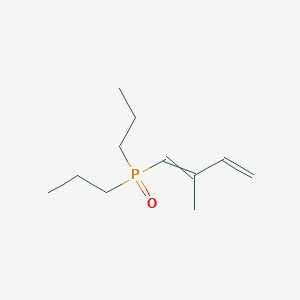
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. Barbituric acid itself is not pharmacologically active, but its derivatives, including this compound, have significant pharmacological properties .
Vorbereitungsmethoden
The synthesis of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves heating 5-isopropyl-1-methylbarbituric acid with 2,3-dibromo-1-propene in an alkaline solution . This reaction typically yields crystals from dilute ethanol with a melting point of 115°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt involves enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain. This enhancement occurs through binding to a site on the GABA_A receptor/chloride channel, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in sedative, hypnotic, and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
5-Isopropyl-1-methyl-5-(2-pentenyl)barbituric acid, sodium salt can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its anticonvulsant activity and used in the treatment of epilepsy.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used as a short-acting sedative and hypnotic.
Eigenschaften
CAS-Nummer |
64038-31-9 |
|---|---|
Molekularformel |
C13H19N2NaO3 |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
sodium;1-methyl-5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-6-7-8-13(9(2)3)10(16)14-12(18)15(4)11(13)17;/h6-7,9H,5,8H2,1-4H3,(H,14,16,18);/q;+1/p-1/b7-6+; |
InChI-Schlüssel |
YRWKOQGRUPZQCC-UHDJGPCESA-M |
Isomerische SMILES |
CC/C=C/CC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Kanonische SMILES |
CCC=CCC1(C(=O)[N-]C(=O)N(C1=O)C)C(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)




![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
